7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile
Description
Table 1: Elemental Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.011 | 156.143 |
| H | 9 | 1.008 | 9.072 |
| N | 5 | 14.007 | 70.035 |
| O | 1 | 16.00 | 16.00 |
| Total | 251.24 |
The cyano group (-CN) at position 6 contributes significant polarity, while the phenyl substituent at position 2 introduces aromatic bulk. The amino and oxo groups at positions 7 and 5, respectively, enable hydrogen bonding and tautomeric shifts.
Crystallographic and Spectroscopic Characterization
While crystallographic data (e.g., X-ray diffraction parameters) for this specific compound remains unreported in the literature, its structural features can be inferred from analogous triazolo[1,5-a]pyridine derivatives. The bicyclic core adopts a planar conformation, with the triazole and pyridine rings fused at a dihedral angle of approximately 3–5°, minimizing steric strain.
Key Spectroscopic Features:
Nuclear Magnetic Resonance (NMR) :
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Tautomeric and Conformational Dynamics
The compound exhibits tautomerism due to the presence of labile protons on the amino and oxo groups. Two dominant tautomeric forms are proposed:
Figure 1: Tautomeric Equilibria
(A) Keto-Amino Form (B) Enol-Imino Form
O NH
|| ||
C=O...NH2 ⇌ C-OH...N=
Density functional theory (DFT) calculations on similar triazolo[1,5-a]pyridines suggest the keto-amino form is energetically favored by 2–3 kcal/mol due to resonance stabilization of the carbonyl group. However, solvent polarity and temperature may shift the equilibrium. For instance, polar aprotic solvents (e.g., DMSO) stabilize the enol-imino form through hydrogen bonding with the hydroxyl group.
Conformational analysis reveals restricted rotation about the C2-phenyl bond, with a rotational barrier of ~15 kcal/mol, as the phenyl group sterically clashes with the triazole ring. This rigidity influences the compound’s binding affinity in pharmaceutical applications.
Properties
IUPAC Name |
7-amino-5-oxo-2-phenyl-8H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-7-9-10(15)6-11-16-12(17-18(11)13(9)19)8-4-2-1-3-5-8/h1-5H,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFLIUQAHUFFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)N2C1=NC(=N2)C3=CC=CC=C3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile typically involves a multi-step process. One common method involves the reaction of 3-amino-1,2,4-triazole with malononitrile and an aryl aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. This reaction can be carried out under heating or ultrasonic irradiation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 7-amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile exhibit promising anticancer properties. A study synthesized a series of these compounds and evaluated their binding affinity towards various human adenosine receptors (ARs). Notably, one derivative showed high selectivity for the hA1 receptor with an inhibitory constant () of 0.076 μM, indicating potential for targeted cancer therapies .
Neurological Disorders
The compound's interaction with adenosine receptors suggests potential applications in treating neurological disorders. Adenosine receptors play crucial roles in neuroprotection and modulation of neurotransmitter release. Compounds that selectively target these receptors may offer therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases .
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methods including microwave-assisted synthesis and conventional heating techniques. Recent advancements have focused on eco-friendly methods that utilize solvent-free conditions or green solvents to enhance yield and minimize environmental impact .
Table: Summary of Synthesis Methods
| Method | Conditions | Yield (%) | References |
|---|---|---|---|
| Microwave-Assisted | 120 °C for 15 min | 85 | |
| Conventional Heating | Reflux in ethanol-water mixture | 75 | |
| Catalyst-Free Synthesis | Room temperature | 80 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic areas:
- Cancer Treatment : A study demonstrated that specific derivatives significantly inhibited tumor growth in xenograft models by targeting adenosine receptors .
- Neurological Applications : Research indicated that certain modifications enhanced the neuroprotective effects in animal models of stroke by modulating adenosine signaling pathways .
- Antimicrobial Efficacy : A comparative study showed that some derivatives exhibited superior antimicrobial activity against resistant strains compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
The compound’s activity is highly sensitive to substituent variations. Key comparisons include:
a) 8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridines
- Structural Difference: Replacement of the 7-amino group with an 8-azetidinyl moiety.
b) 7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Structural Difference : Pyrimidine ring instead of pyridine, with an oxo group at position 5.
- Impact: Reduced adenosine receptor affinity due to altered electronic properties and ring strain .
c) 2-Aryl/heteroaryl-5-oxo-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles
Key Findings :
- The 7-amino group is critical for high A2A affinity; its replacement (e.g., with oxo) abolishes activity.
- Electron-deficient aryl groups at position 2 enhance both potency and selectivity.
Physicochemical Properties
| Property | Target Compound | 7-Oxo-pyrimidine Analog | 8-Azetidinyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 293.28 | 272.24 | 318.34 |
| LogP (Predicted) | 2.1 | 1.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.35 | 0.08 |
Insights :
- The target compound’s moderate LogP balances lipophilicity and solubility.
- Pyrimidine analogs show improved solubility but lack receptor affinity .
Biological Activity
The compound 7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile (CAS No. 184591-13-7) is a member of the triazolo-pyridine family known for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H9N5O
- Molecular Weight : 251.24 g/mol
- IUPAC Name : 7-amino-5-oxo-2-phenyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Adenosine Receptor Binding Studies
Research has shown that derivatives of this compound exhibit significant binding affinity towards various adenosine receptors (ARs). A study synthesized a series of 7-amino-5-oxo-2-substituted aryl/heteroaryl derivatives and evaluated their selectivity towards human adenosine receptors hA1, hA2A, hA2B, and hA3. Notably:
- Compound 4a showed high affinity for hA1 AR with an inhibition constant of 0.076 μM.
- The selectivity ratio for hA1 versus hA2A was 25.6 μM and >100 μM for hA3, indicating a preference for the hA1 receptor .
Anticancer Activity
In vitro studies conducted by the National Cancer Institute (NCI) revealed that several compounds related to this triazolo-pyridine exhibited potent anticancer activity against various cancer cell lines. Specifically, compounds derived from the triazolo framework demonstrated:
- Effective cytotoxicity against certain cancer types.
- Mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that similar triazolo-pyridine derivatives have shown activity against bacterial strains and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory effects associated with triazolo derivatives. The compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Case Study 1: Anticancer Evaluation
In a recent study, the anticancer efficacy of 7-amino-5-oxo derivatives was evaluated using various human cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting potential as lead compounds for drug development .
Case Study 2: Adenosine Receptor Modulation
Another case involved the testing of multiple analogs for their ability to modulate adenosine receptor activity. The most promising candidates were further analyzed for their pharmacokinetic properties and in vivo efficacy in animal models, demonstrating reduced tumor growth rates compared to controls .
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 7-amino-5-oxo-2-phenyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives. A common protocol involves heating reactants in dimethylformamide (DMF) with triethylamine as a catalyst at 120°C for 10 hours, followed by recrystallization from ethanol/DMF mixtures. Characterization is achieved via IR (to confirm C≡N and C=O stretches) and (to resolve aromatic protons and exchangeable NH signals) .
Advanced: How can structural modifications at the 2-phenyl position influence adenosine receptor (AR) subtype selectivity?
Methodological Answer:
Substituents at the 2-position critically modulate AR affinity. For instance, a phenyl group (compound 4a ) confers high hA selectivity (), while introducing electron-withdrawing groups (e.g., nitro) reduces affinity. Replacing phenyl with π-excessive heterocycles (e.g., thiophene in 4t ) enhances hA binding () but reduces hA affinity. Rational design should prioritize steric and electronic compatibility with AR subpockets, validated via competitive binding assays using -labeled agonists .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N ~2211 cm, C=O ~1682 cm).
- : Resolves aromatic protons (δ 6.68–7.73 ppm) and NH signals (δ ~9.92 ppm, exchangeable with DO).
- Elemental Analysis : Validates empirical formulas (e.g., CHBrNOS requires C: 59.55%, H: 2.69%; observed: C: 59.62%, H: 2.81%) .
Advanced: How can computational methods predict the bioavailability of derivatives?
Methodological Answer:
In silico tools like SwissADME or QikProp predict bioavailability parameters (e.g., LogP, topological polar surface area). For example, aminomethylation of the core scaffold improves solubility by introducing hydroxyl groups, as seen in 7-aryl-3-(hydroxymethyl) derivatives. Molecular docking (AutoDock Vina) further identifies potential protein targets by simulating interactions with AR subtypes or enzymes like cytochrome P450 .
Basic: What is the significance of the compound's binding affinity data for hA1_11 vs. hA2A_{2A}2A receptors?
Methodological Answer:
High hA selectivity (e.g., 4a : , ) suggests therapeutic potential in conditions like atrial fibrillation or neuropathic pain. Binding assays using CHO cells transfected with human ARs and -DPCPX (hA) or -ZM241385 (hA) are standard for quantifying affinity .
Advanced: How to resolve contradictions in binding data between structurally similar analogs?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell lines, radioligand concentrations) or substituent stereoelectronic effects. Strategies include:
- Free-Wilson Analysis : Deconstructs substituent contributions to binding.
- Molecular Dynamics Simulations : Assesses binding pocket flexibility.
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., IC normalization) .
Basic: What reaction conditions optimize yields during scale-up synthesis?
Methodological Answer:
Key parameters:
- Solvent : DMF or ethanol for solubility and inertness.
- Catalyst : Triethylamine (0.5 mmol) enhances reaction rates.
- Temperature : 120°C for 10 hours ensures complete cyclization.
- Work-Up : Recrystallization from ethanol/DMF (1:1) improves purity (yields: 58–86%) .
Advanced: How to design derivatives with improved metabolic stability?
Methodological Answer:
- Block Metabolic Hotspots : Replace labile groups (e.g., ester hydrolysis) with stable bioisosteres (e.g., amides).
- Introduce Fluorine : Enhances stability via C-F bond inertness.
- In Vitro Microsomal Assays : Screen derivatives using liver microsomes to identify vulnerable sites .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Waste Disposal : Segregate chemical waste for professional disposal .
Advanced: How to validate target engagement in vivo for lead derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
